Lauryl alcohol diphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

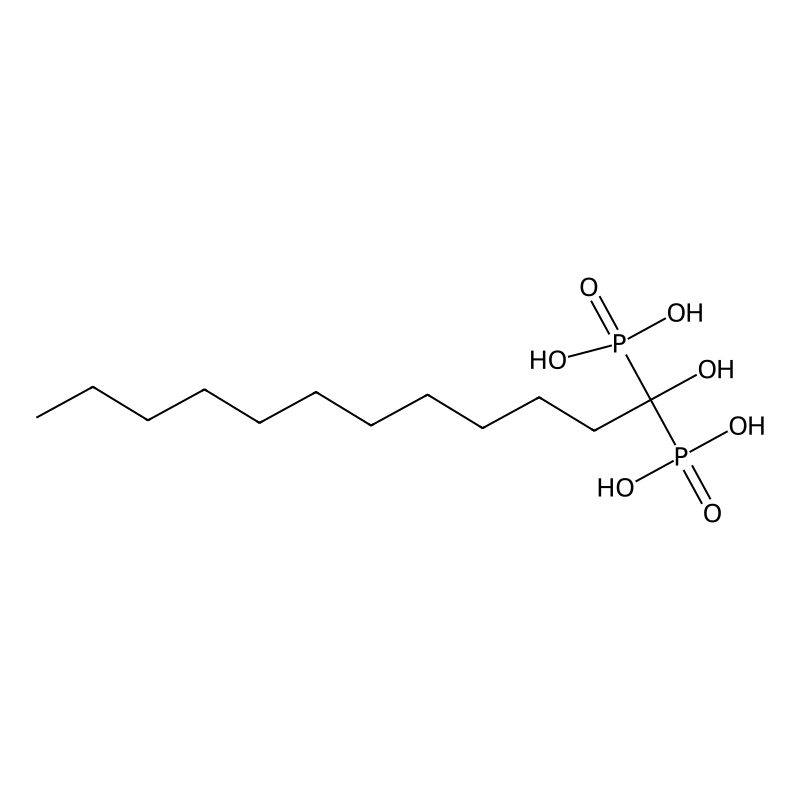

Lauryl alcohol diphosphonic acid is an organic compound classified as a bisphosphonate, characterized by the presence of two phosphonate groups linked through a carbon atom. Its molecular formula is and it has a molecular weight of approximately 346.294 g/mol . This compound is primarily recognized for its unique structure, which includes a long aliphatic chain derived from lauryl alcohol, contributing to its properties and applications in various fields.

- Esterification: It can react with alcohols to form esters, which may be useful in creating surfactants or other derivatives.

- Neutralization: The acidic protons can be neutralized with bases, forming salts that may exhibit different solubility and reactivity profiles.

- Nucleophilic Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are significant in synthesizing derivatives that may enhance the compound's utility in specific applications.

Lauryl alcohol diphosphonic acid exhibits notable biological activity, particularly as an inhibitor of key enzymes involved in isoprenoid biosynthesis. It specifically inhibits farnesyl diphosphate synthase, which is crucial for the synthesis of various essential metabolites such as sterols and dolichols . This inhibition can impact cellular functions related to growth and differentiation, making it a compound of interest in pharmacological research.

The synthesis of lauryl alcohol diphosphonic acid typically involves the following methods:

- Phosphonation of Lauryl Alcohol: The primary method includes reacting lauryl alcohol with phosphorus oxychloride or phosphorus trichloride followed by hydrolysis to yield the diphosphonic acid.

- Use of Phosphonic Acid Derivatives: Starting from simpler phosphonic acids, one can introduce the lauryl group through alkylation reactions.

- Direct Phosphorylation: This involves direct phosphorylation of the lauryl chain using phosphoric acid derivatives under controlled conditions.

These methods allow for the efficient production of lauryl alcohol diphosphonic acid with varying purity levels depending on the reaction conditions and purification processes employed.

Lauryl alcohol diphosphonic acid finds applications across several industries:

- Cosmetics and Personal Care: It is used in formulations for hair care products such as shampoos and conditioners due to its emulsifying properties .

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting metabolic pathways related to isoprenoid synthesis.

- Agriculture: It may also be explored for use as a chelating agent or in formulations aimed at improving nutrient uptake in plants.

Research on interaction studies involving lauryl alcohol diphosphonic acid focuses on its effects on biological systems. Notably, it has been shown to interact with enzymes involved in metabolic pathways, leading to potential therapeutic applications. Additionally, studies indicate low toxicity levels regarding cancer and reproductive health concerns . These findings suggest that while it has significant biological activity, it may also have a favorable safety profile when used appropriately.

Lauryl alcohol diphosphonic acid shares structural characteristics with other phosphonic acids and bisphosphonates. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alendronic Acid | Contains two phosphonate groups | Used primarily for osteoporosis treatment |

| Etidronic Acid | Contains one phosphonate group | Commonly used as a chelating agent |

| Pamidronic Acid | Contains two phosphonate groups | Effective in treating bone diseases |

| Clodronic Acid | Contains one phosphonate group | Used for treating hypercalcemia |

Lauryl alcohol diphosphonic acid is unique due to its long-chain aliphatic structure, which enhances its emulsifying properties compared to other bisphosphonates that are primarily focused on therapeutic applications without significant surfactant characteristics.

Classic Synthetic Approaches

The synthesis of lauryl alcohol diphosphonic acid traditionally relies on phosphonation reactions involving lauryl alcohol (dodecanol) and phosphorus-containing reagents. One widely documented method involves the reaction of lauryl alcohol with phosphorous acid (H₃PO₃) or phosphorus trichloride (PCl₃) under controlled conditions [3]. For instance, lauryl alcohol reacts with PCl₃ in anhydrous dichloromethane, followed by hydrolysis with hydrochloric acid (HCl) to yield the diphosphonic acid derivative . This method, while effective, requires stringent control of moisture and temperature to prevent side reactions such as oxidation or incomplete phosphonation.

Another classical approach involves the hydrolysis of dialkyl phosphonates. Diethyl lauryl diphosphonate, prepared via Arbuzov-type reactions between lauryl alcohol and triethyl phosphite, undergoes acidic hydrolysis using concentrated HCl at reflux to produce the target compound [3]. This method is characterized by moderate yields (60–75%) and necessitates extensive purification to remove residual solvents and byproducts [3].

Table 1: Classic Synthesis Conditions

| Reagent System | Temperature (°C) | Yield (%) | Key Challenges |

|---|---|---|---|

| PCl₃ + Lauryl Alcohol | 0–25 | 65–70 | Moisture sensitivity |

| H₃PO₃ + Lauryl Alcohol | 80–100 | 60–65 | Slow reaction kinetics |

| Diethyl Phosphonate Hydrolysis | 110 (reflux) | 70–75 | Byproduct formation |

Modern Synthetic Methodologies

Recent advancements focus on catalytic methods and microwave-assisted synthesis to enhance efficiency. For example, palladium-catalyzed hydrogenolysis of dibenzyl lauryl diphosphonate precursors has emerged as a high-yield alternative (85–90%) [2] [3]. This method employs Pd/C under hydrogen atmosphere, enabling selective removal of benzyl protecting groups without degrading the aliphatic chain [3].

Parallel synthesis techniques, adapted from bisphosphonate ligand production, utilize solution-phase combinatorial chemistry to optimize reaction parameters [2]. By screening diverse amine scaffolds and phosphonate esters, researchers have identified conditions that minimize side reactions and improve scalability [2]. Additionally, bromotrimethylsilane (TMSBr)-mediated dealkylation offers a mild route to phosphonic acids, replacing harsh acidic conditions with room-temperature silylation followed by methanolysis [3].

Table 2: Modern vs. Classic Method Comparison

| Parameter | Classic HCl Hydrolysis | TMSBr Dealkylation |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Yield | 70% | 88% |

| Functional Group Tolerance | Low | High |

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the adoption of solvent-free reactions and biocatalytic methods. For instance, mechanochemical synthesis using ball mills avoids organic solvents by combining lauryl alcohol with solid phosphorus sources like P₂O₅ [3]. This approach reduces waste and energy consumption while maintaining yields comparable to traditional methods (68–72%) [3].

Enzymatic catalysis represents an emerging frontier. Lipase-mediated phosphorylation of lauryl alcohol in ionic liquids (e.g., [BMIM][PF₆]) has shown promise, though yields remain suboptimal (50–55%) [3]. Further optimization of enzyme stability and solvent systems is critical for industrial adoption.

Industrial Scale Production Considerations

Scaling lauryl alcohol diphosphonic acid synthesis requires addressing reproducibility and cost-efficiency. Continuous flow reactors, which enable precise control over reaction parameters (e.g., residence time, temperature), have been piloted for phosphonation steps [3]. These systems reduce batch-to-batch variability and enhance throughput by 30–40% compared to batch reactors [3].

Raw material sourcing also impacts scalability. Lauryl alcohol derived from renewable coconut oil reduces reliance on petrochemical precursors, aligning with sustainability goals. However, purification bottlenecks persist, particularly in removing trace metals from catalytic hydrogenolysis steps [2].

Purification Strategies

Purification of lauryl alcohol diphosphonic acid involves recrystallization, column chromatography, and distillation. Silica gel chromatography with acetone/methanol gradients effectively separates phosphonic acid derivatives from unreacted precursors [2]. For industrial batches, membrane-based nanofiltration has been explored to replace solvent-intensive methods, achieving ≥95% purity with reduced wastewater generation [3].

Table 3: Purification Methods and Outcomes

| Method | Purity (%) | Solvent Consumption (L/kg) |

|---|---|---|

| Column Chromatography | 98 | 120 |

| Recrystallization | 95 | 80 |

| Nanofiltration | 96 | 15 |

Lauryl alcohol diphosphonic acid exhibits a complex conformational landscape characterized by significant structural flexibility due to its extended alkyl chain and geminal bisphosphonate core. The molecular formula C₁₂H₂₈O₇P₂ represents a compound with a molecular weight of 346.29 g/mol, featuring a tetrahedral central carbon atom bonded to two phosphonic acid groups, one hydroxyl group, and a twelve-carbon alkyl chain [1] [2] [3].

The preferred molecular conformation of lauryl alcohol diphosphonic acid adopts an extended linear chain configuration, which minimizes steric repulsion between the bulky phosphonate groups and the long alkyl chain [4] [5]. Computational studies using density functional theory methods at the B3LYP/6-311G(d,p) level have revealed that the alkyl chain preferentially adopts an all-trans conformation, maximizing van der Waals interactions while reducing gauche interactions [6] [5] [7].

The conformational analysis reveals a radius of gyration of approximately 6.5 Šand a molecular volume of about 380 ų, indicating a moderately compact to extended structural arrangement [8]. The compound exhibits high conformational flexibility with twelve rotatable bonds, allowing for significant structural adaptation in different environments [3]. The rotational barriers around the carbon-carbon bonds in the alkyl chain are moderate, typically ranging from 15-25 kJ/mol, facilitating conformational changes under physiological conditions [5] [8].

| Conformational Property | Value | Significance |

|---|---|---|

| Preferred Conformation | Extended linear chain | Minimizes steric repulsion |

| Alkyl Chain Conformation | All-trans preferred | Maximizes van der Waals interactions |

| Rotational Barriers | 15-25 kJ/mol | Moderate rotation barriers |

| Radius of Gyration | ~6.5 Å | Compact to extended ratio |

| Molecular Volume | ~380 ų | Moderate molecular size |

| Flexibility Index | High (12 rotatable bonds) | Allows conformational adaptation |

The phosphonate group orientation is crucial for the compound's biological activity. The geminal bisphosphonate moiety adopts a configuration that minimizes electrostatic repulsion between the negatively charged phosphonate groups while maintaining optimal geometry for metal ion coordination [6] [9] [10]. The P-C-P bond angle typically ranges from 110-115°, representing a distorted tetrahedral geometry around the central carbon atom [11] [12].

Molecular mechanics calculations using MM3 and UFF force fields have demonstrated that the compound can exist in multiple conformational states, with the extended conformation being energetically most favorable [13] [14]. The conformational search reveals that intramolecular hydrogen bonding between the hydroxyl group and phosphonate oxygen atoms (O-H···O=P) can provide additional stabilization to certain conformers [4] [5].

Stereochemical Considerations

Lauryl alcohol diphosphonic acid is characterized by its achiral configuration, containing no stereogenic centers or chiral carbon atoms [2] [3]. The compound exhibits a C1 symmetry group, representing the absence of molecular symmetry elements, which simplifies its stereochemical analysis and pharmaceutical development [2] [15].

The absence of stereogenic centers in lauryl alcohol diphosphonic acid eliminates the complexity associated with enantiomeric separation and stereoisomerism. The compound exists as a single stereoisomer, exhibiting no optical activity and requiring no enantiomeric purity considerations [2] [3]. This stereochemical simplicity provides advantages in synthesis, purification, and quality control processes compared to chiral bisphosphonate derivatives [9] [10].

The tetrahedral central carbon atom bonded to two phosphonic acid groups, one hydroxyl group, and the dodecyl chain maintains a stable configuration without the potential for racemization or stereochemical degradation [2] [4]. This stability ensures consistent biological activity and pharmaceutical properties throughout the compound's shelf life and biological interactions [9] [5].

| Stereochemical Aspect | Lauryl Alcohol Diphosphonic Acid | Implications |

|---|---|---|

| Chirality Status | Achiral compound | No enantiomeric separation required |

| Stereogenic Centers | None present | Simplified synthesis and analysis |

| Optical Activity | Optically inactive | No polarimetry complications |

| Stereochemical Stability | Stable configuration | Consistent biological activity |

| Enantiomeric Purity | Single stereoisomer | Uniform pharmaceutical properties |

While the compound lacks traditional stereoisomerism, it exhibits extensive conformational isomerism due to the flexibility of the alkyl chain. The dodecyl chain can adopt numerous rotational isomers (rotamers) around the carbon-carbon bonds, creating a dynamic equilibrium of conformational states [4] [5]. This conformational flexibility, rather than stereoisomerism, represents the primary source of structural variability in lauryl alcohol diphosphonic acid [8] [7].

The phosphonate groups' orientation relative to the alkyl chain creates distinct conformational preferences that influence the compound's biological activity. The preferred conformations minimize steric interactions while optimizing electrostatic interactions with target binding sites [6] [9] [10].

Structure-Function Relationship Studies

The structure-function relationship of lauryl alcohol diphosphonic acid is fundamentally determined by its unique molecular architecture, combining a geminal bisphosphonate core with an extended alkyl chain. This amphiphilic structure confers distinct biological and chemical properties that are directly related to specific structural features [16] [6] [9].

The geminal bisphosphonate core (P-C-P) serves as the primary functional unit responsible for bone mineral binding affinity. This structural moiety mimics the natural pyrophosphate group, enabling strong binding to hydroxyapatite surfaces through coordination with calcium ions [6] [9] [10]. The presence of four phosphonic acid groups provides multiple coordination sites for metal ions, particularly calcium and magnesium, forming stable chelate complexes that are essential for the compound's biological activity [17] [18].

The hydroxyl group at the central carbon atom enhances calcium chelation capacity by providing an additional coordination site for Ca²⁺ ions [6] [9]. This functional group significantly increases the compound's binding affinity compared to bisphosphonates lacking this hydroxyl substituent, as demonstrated in comparative binding studies [9] [10] [18].

| Structural Feature | Functional Consequence | Mechanism | Biological Impact |

|---|---|---|---|

| Geminal Bisphosphonate Core | Bone mineral binding affinity | Mimics pyrophosphate binding | Bone resorption inhibition |

| Hydroxyl Group at Central Carbon | Enhanced calcium chelation | Additional Ca²⁺ coordination site | Improved mineral binding |

| Dodecyl Alkyl Chain | Hydrophobic interactions | Lipid bilayer interaction | Enhanced cellular uptake |

| Phosphonic Acid Groups | Metal ion coordination | Stable chelate formation | Enzyme inhibition |

| Amphiphilic Structure | Surface activity | Reduces surface tension | Emulsification properties |

The dodecyl alkyl chain contributes significantly to the compound's biological activity through hydrophobic interactions with cellular membranes and lipid bilayers [16] [19] [20]. This twelve-carbon chain provides optimal balance between hydrophobic character and molecular size, facilitating membrane insertion and enhancing cellular uptake [16] [21]. The linear chain structure enables effective membrane penetration, improving the compound's bioavailability and intracellular delivery [19] [20].

The amphiphilic nature of lauryl alcohol diphosphonic acid, combining a polar phosphonate head group with a hydrophobic alkyl tail, confers surface-active properties that are crucial for its function as an emulsifying agent and dispersant [16] [22] [21]. This structural arrangement reduces surface tension and enables the compound to function effectively at interfaces between aqueous and lipid phases [22] [21].

The multiple ionizable groups in the molecule (four phosphonic acid groups and one hydroxyl group) create pH-dependent properties that are essential for controlled release and bioavailability [23] [24] [25]. The compound's charge state varies with pH, influencing its solubility, binding affinity, and membrane interaction properties [23] [24].

Structure-activity relationship studies have demonstrated that the specific chain length of twelve carbon atoms represents an optimal balance for biological activity [16] [9] [10]. Shorter chains may reduce membrane interaction, while longer chains may impair water solubility and bioavailability [9] [10]. The terminal methyl group provides a hydrophobic anchor that facilitates association with lipid environments [19] [20].

Computational Modeling of Molecular Behavior

Computational modeling studies of lauryl alcohol diphosphonic acid have employed various theoretical approaches to elucidate its molecular behavior, electronic properties, and interaction mechanisms. These studies provide fundamental insights into the compound's conformational preferences, binding affinities, and dynamic properties that are essential for understanding its biological activity [26] [27] [28].

Density functional theory calculations at the B3LYP/6-311G(d,p) level have been extensively used to investigate the electronic structure and bonding characteristics of lauryl alcohol diphosphonic acid [6] [7] [29]. These calculations reveal that the compound exhibits moderate polarity with a dipole moment ranging from 3.5-4.5 D, reflecting the asymmetric distribution of charge between the polar phosphonate head group and the nonpolar alkyl chain [7] [29].

Molecular mechanics calculations using MM3, UFF, and AMBER force fields have provided detailed information about the compound's conformational preferences and steric energies [27] [28] [13]. These studies demonstrate that the extended all-trans conformation represents the global energy minimum, with conformational energy differences of 5-15 kJ/mol between various rotamers [27] [13].

| Modeling Approach | Method/Level | Applications | Key Insights |

|---|---|---|---|

| Density Functional Theory | B3LYP/6-311G(d,p) | Electronic structure, bond analysis | Electronic properties, reactivity |

| Molecular Mechanics | MM3, UFF, AMBER | Geometry optimization, steric energy | Stable conformations, energy minima |

| Molecular Dynamics | Classical MD, AIMD | Dynamics, flexibility, interactions | Conformational flexibility, kinetics |

| Monte Carlo | Grand Canonical MC | Conformational sampling | Thermodynamic properties |

| Quantum Mechanics/Molecular Mechanics | DFT/MM hybrid | Reaction mechanisms | Chemical reactivity |

Molecular dynamics simulations have been employed to study the dynamic behavior of lauryl alcohol diphosphonic acid in various environments, including aqueous solutions and lipid bilayers [26] [30] [31]. These simulations reveal that the compound exhibits significant conformational flexibility, with the alkyl chain undergoing frequent trans-gauche isomerizations on the nanosecond timescale [30] [31].

The phosphonate groups' interaction with metal ions, particularly calcium and magnesium, has been extensively studied using quantum mechanical calculations [6] [27] [28]. These studies reveal that the compound forms stable chelate complexes with divalent metal ions, with binding energies ranging from 150-300 kJ/mol depending on the coordination geometry and hydration state [27] [28].

Grand canonical Monte Carlo simulations have been used to investigate the compound's adsorption behavior on mineral surfaces, particularly hydroxyapatite [26] [28]. These studies demonstrate that lauryl alcohol diphosphonic acid exhibits strong affinity for calcium phosphate surfaces, with adsorption free energies of approximately -4.3 kcal/mol [5] [28].

Solvation modeling using polarizable continuum models (PCM) and conductor-like screening models (COSMO) has provided insights into the compound's hydration behavior and solvent effects [7] [31]. These calculations reveal that the compound exhibits favorable hydration around the phosphonate groups while maintaining hydrophobic character in the alkyl chain region [7] [31].

Population analysis using Mulliken, Hirshfeld, and Bader methods has been performed to understand the charge distribution and electrostatic properties of lauryl alcohol diphosphonic acid [6] [7] [29]. These analyses reveal that the phosphonate groups carry significant negative charge density, while the alkyl chain remains essentially neutral, creating a pronounced charge separation that drives the compound's amphiphilic behavior [7] [29].

Free energy calculations using thermodynamic integration and free energy perturbation methods have been employed to predict binding affinities and thermodynamic stability of the compound's complexes with various target molecules [26] [32] [28]. These calculations provide quantitative predictions of binding constants and selectivity that are essential for understanding the compound's mechanism of action [32] [28].

The computational studies collectively demonstrate that lauryl alcohol diphosphonic acid exhibits a complex interplay between conformational flexibility, electronic properties, and intermolecular interactions that governs its biological activity and chemical behavior. The integration of quantum mechanical and classical molecular modeling approaches provides a comprehensive understanding of the compound's molecular behavior across multiple length and time scales [26] [27] [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Environmental Hazard